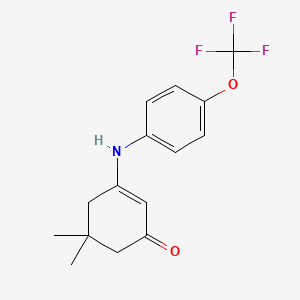

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

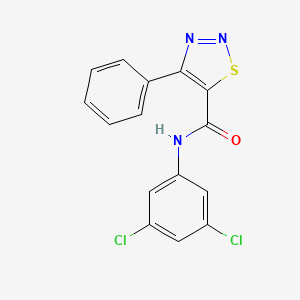

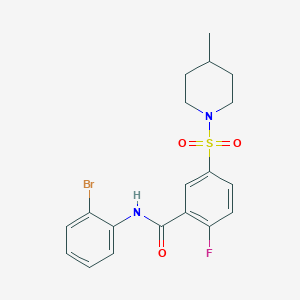

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C15H16F3NO2 and a molecular weight of 299.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F)C . This indicates that the compound contains a cyclohexenone ring with two methyl groups at the 5-position, an amino group attached to a 4-(trifluoromethoxy)phenyl group at the 3-position .Scientific Research Applications

Catalytic Activity in Synthesis

Research indicates that derivatives of 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can be synthesized to create stable cyclic (alkyl)(amino)carbenes. These carbenes have been used as ligands for transition metal-based catalysts, demonstrating efficiency in the gold(I)-catalyzed hydroamination of internal alkynes. This catalytic activity expands the scope for synthesizing 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, highlighting its potential in organic synthesis and catalysis (Zeng et al., 2009).

Photochemical Generation and Reactivity

The photochemical generation and reactivity of related phenyl cations have been explored, revealing insights into the photostability and photoheterolysis of chloroanilines. These studies contribute to our understanding of photo-induced reactions in polar media, offering potential applications in photochemistry and the synthesis of complex organic molecules (Guizzardi et al., 2001).

Lewis Acid Catalysis

Investigations into tetraarylstibonium cations derived from similar chemical structures have shed light on their use as Lewis acid catalysts in the cycloaddition of oxiranes and isocyanates. This research underscores the influence of catalyst structure on reactivity and selectivity, indicating potential applications in catalysis and synthetic chemistry (Yang et al., 2018).

Antimicrobial Activity

Some derivatives have been studied for their antimicrobial activity, with novel compounds showing promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings point to potential applications in the development of new antimicrobial agents (Ghorab et al., 2017).

Nanoparticle Synthesis

Research on the synthesis and applications of CoFe2O4 nanoparticles for multicomponent reactions, including those involving derivatives of 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one, demonstrates the potential of these materials in green chemistry and catalysis. The high surface area and small size of these nanoparticles enhance their catalytic properties, offering a sustainable approach to chemical synthesis (Rajput & Kaur, 2013).

properties

IUPAC Name |

5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-14(2)8-11(7-12(20)9-14)19-10-3-5-13(6-4-10)21-15(16,17)18/h3-7,19H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMNYOSFPWUYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2986359.png)

![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)

![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)

![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)